3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid

Description

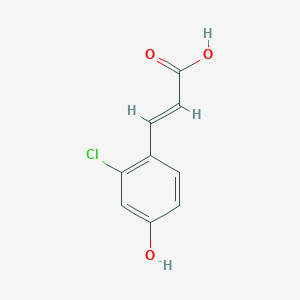

3-(2-Chloro-4-hydroxyphenyl)-acrylic acid (CAS No. 682804-97-3) is an aromatic carboxylic acid with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol . Its structure consists of a phenyl ring substituted with a chlorine atom at position 2 and a hydroxyl (-OH) group at position 4, linked to an α,β-unsaturated acrylic acid moiety. This dual substitution pattern (electron-withdrawing Cl and electron-donating OH) confers unique electronic properties, influencing solubility, reactivity, and biological interactions. The compound is used in pharmaceutical research, particularly in synthesizing enzyme inhibitors and antimicrobial agents .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPIDLFVGUWKOT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via a Schiff base intermediate formed between the aldehyde group of 2-chloro-4-hydroxybenzaldehyde and ammonia-derived catalysts. This intermediate activates the α-hydrogen of malonic acid, enabling nucleophilic attack and subsequent elimination of water and carbon dioxide. Catalysts such as hydrobenzamide (a double Schiff base) significantly accelerate the reaction, achieving full conversion within 1–2 hours at 60°C.

Table 1: Optimization Parameters for Knoevenagel Condensation

Substrate Scope and Limitations

While the method is effective for 2-chloro-4-hydroxybenzaldehyde, electron-withdrawing substituents on the aromatic ring may require adjusted reaction conditions. For example, phenolic groups necessitate protective acetylation to prevent side reactions during condensation.

Two-Step Synthesis via Acryloyl Chloride Intermediate

An alternative route involves the synthesis of 4-(3-(2,4-dichlorophenyl)-3-oxoprop-1-enyl)phenylacrylate (DCP) as an intermediate, followed by hydrolysis to the target compound.

Step 1: Synthesis of Dihydroxypropanone (DHP)

DHP is prepared by condensing 4-hydroxybenzaldehyde with 2,4-dichloroacetophenone in the presence of a base. The reaction proceeds via Claisen-Schmidt condensation, yielding a β-keto-enol intermediate.

Table 2: Conditions for DHP Synthesis

| Reagent | Molar Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 1:1 | Ethanol | Reflux | 85 |

| 2,4-Dichloroacetophenone | 1:1 | Ethanol | Reflux | 85 |

Step 2: Acrylation and Hydrolysis

DHP is reacted with acryloyl chloride in the presence of triethylamine (TEA) to form DCP. Subsequent hydrolysis under acidic conditions yields this compound.

Table 3: Acrylation Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acryloyl Chloride | 1.2 equivalents | 79 |

| Base | Triethylamine (TEA) | 79 |

| Reaction Time | 4 hours | 79 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and solvent-free conditions are employed to enhance reaction kinetics and reduce waste.

Purification Techniques

-

Recrystallization : Ethanol-water mixtures are used to isolate the product with >99% purity.

-

Chromatography : Reserved for high-purity applications, though less common due to cost.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Knoevenagel | Short reaction time, high yield | Requires ammonia catalysts | 95–100 |

| Acryloyl Chloride | Versatile intermediates | Multi-step synthesis | 70–79 |

Emerging Trends and Green Chemistry

Recent studies emphasize replacing traditional catalysts with ammonium salts (e.g., ammonium bicarbonate) to improve sustainability. Solvent-free protocols and microwave-assisted reactions are under investigation to further reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

Oxidation: 3-(2-Chloro-4-oxo-phenyl)-acrylic acid

Reduction: 3-(2-Chloro-4-hydroxy-phenyl)-propanol

Substitution: 3-(2-Amino-4-hydroxy-phenyl)-acrylic acid or 3-(2-Thio-4-hydroxy-phenyl)-acrylic acid

Scientific Research Applications

Chemistry

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its functional groups allow for various reactions such as oxidation, reduction, and substitution:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Amines or thiols | Base (e.g., sodium hydroxide) |

Biology

Research indicates that this compound exhibits biological activities , including antimicrobial and anticancer properties. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group may enhance its electrophilic characteristics, improving interaction with enzyme targets.

Case Study Example:

A study investigating the anticancer properties of similar compounds found that derivatives of acrylic acids can inhibit tumor growth by modulating specific biochemical pathways .

Medicine

Due to its structural similarity to other bioactive compounds, this compound is explored as a potential therapeutic agent . Its ability to interact with estrogen receptors positions it as a candidate for developing hormone-related therapies .

Therapeutic Potential:

The compound's mechanism of action involves binding to molecular targets, influencing cellular processes that could lead to therapeutic outcomes in cancer treatment.

Industry

In industrial applications, this compound is utilized in the development of new materials , including polymers and coatings that require specific properties. Its unique reactivity allows for modifications that enhance material performance.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the hydroxyl and chlorine substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Acid Group | Key Features |

|---|---|---|---|---|

| 3-(2-Chloro-4-hydroxyphenyl)-acrylic acid | C₉H₇ClO₃ | 2-Cl, 4-OH | Acrylic acid | Ortho-Cl, para-OH conjugation |

| 2-(2-Chloro-4-hydroxyphenyl)acetic acid | C₈H₇ClO₃ | 2-Cl, 4-OH | Acetic acid | Lacks α,β-unsaturation |

| 3-(4-Chlorophenyl)acrylic acid | C₉H₇ClO₂ | 4-Cl | Acrylic acid | No hydroxyl group |

| Caffeic acid (3,4-dihydroxycinnamic acid) | C₉H₈O₄ | 3-OH, 4-OH | Acrylic acid | Antioxidant properties |

| 2-Hydroxy-3-(4-hydroxyphenyl)acrylic acid | C₉H₈O₄ | 2-OH, 4-OH | Acrylic acid | Enhanced polarity |

Key Observations :

- Acid Group Variation : The α,β-unsaturation in acrylic acid derivatives (e.g., 3-(2-Cl-4-OH-phenyl)-acrylic acid vs. caffeic acid) enables conjugation, enhancing UV absorption and reactivity in Michael addition reactions .

- Substituent Effects : The 2-Cl, 4-OH substitution in the target compound creates steric hindrance and intramolecular hydrogen bonding, differentiating it from para-Cl analogs like 3-(4-chlorophenyl)acrylic acid (CAS 1615-02-7) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| 3-(2-Chloro-4-hydroxyphenyl)-acrylic acid | 198.60 | ~1.8* | Moderate | Not reported |

| 3-(4-Chlorophenyl)acrylic acid | 182.60 | 2.97 | Low | 160–162 |

| Caffeic acid | 180.16 | 1.34 | High | 223–225 (decomp) |

| 2-(2-Chloro-4-hydroxyphenyl)acetic acid | 186.59 | ~1.5* | Moderate | Not reported |

*Estimated using fragment-based methods.

Key Observations :

Table 3: Antimicrobial and Enzyme Inhibition Profiles

| Compound Name | Antimicrobial Activity (MIC Range, μg/mL) | Enzyme Inhibition (IC₅₀, μM) |

|---|---|---|

| 3-(2-Chloro-4-hydroxyphenyl)-acrylic acid | Not reported | Carbapenemase inhibition* |

| Proton salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid | 0.5–16 (vs. E. coli, S. aureus) | Not reported |

| Caffeic acid | Broad-spectrum (antifungal, antibacterial) | Tyrosinase inhibition (8.2) |

Key Observations :

- The chloro and hydroxyl groups in 3-(2-Cl-4-OH-phenyl)-acrylic acid may enhance binding to bacterial enzymes (e.g., carbapenemases) via halogen and hydrogen bonding interactions .

- Caffeic acid’s dihydroxy structure contributes to its antioxidant and antimicrobial efficacy, but lacks the chlorine-mediated specificity seen in chloro-substituted analogs .

Biological Activity

3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid is an organic compound notable for its diverse biological activities. This compound, characterized by a phenyl ring with chloro and hydroxy substitutions, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 198.603 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 376.4 °C at 760 mmHg

The unique structural features of this compound contribute to its biological reactivity. The presence of both chloro and hydroxy groups allows for significant interactions with biological molecules, influencing various cellular processes.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and enzymes.

- Halogen Bonding : The chloro group may participate in halogen bonding, enhancing the compound's binding affinity to certain molecular targets.

- Acrylic Moiety Reactions : The acrylic acid component can undergo conjugation reactions, affecting cellular signaling pathways.

These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notable findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Candida albicans | 0.156 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example:

- In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and HCT-116 (colon cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 22.5 ± 0.3 |

| HCT-116 | 15.4 ± 0.5 |

The compound showed potential to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to reduced inflammation in various models.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against bacterial strains revealed its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Study : Research involving the treatment of different cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell migration, suggesting its role as a therapeutic agent in oncology.

Q & A

Q. How is the compound’s pharmacokinetic profile assessed in preclinical studies?

- Methodological Answer : LogP values (calculated via HPLC) indicate moderate lipophilicity (LogP ≈ 2.1), while in vitro assays (e.g., microsomal stability) assess metabolic resistance. Caco-2 cell permeability models predict oral bioavailability .

Q. What in vitro models validate its role in restoring carbapenem efficacy against resistant bacteria?

- Methodological Answer : Checkerboard assays (FIC index ≤0.5) demonstrate synergy with meropenem against MBL-producing strains. Time-kill curves (24h) confirm reduced bacterial load when co-administered .

Methodological Resources

- Synthesis Protocols : Asymmetric MBH reaction conditions (20 mol% catalyst, 48h, RT) .

- Structural Tools : X-ray crystallography (Rigaku Oxford Diffraction), Hirshfeld analysis .

- Bioactivity Assays : β-lactamase inhibition (IC₅₀ via fluorogenic substrates), MIC testing per CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.